
6-(苄氧基)烟酸
概述
描述
6-(Benzyloxy)nicotinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a benzyloxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
科学研究应用
6-(Benzyloxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
Target of Action
The primary target of 6-(Benzyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .
Mode of Action
6-(Benzyloxy)nicotinic acid interacts with its targets, the nAChRs, causing changes in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize . This interaction influences both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The compound affects several biochemical pathways. Nicotine degradation in bacteria, for instance, can occur through three identified pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . The compound’s interaction with nAChRs can influence these pathways and their downstream effects .
Pharmacokinetics
Related compounds like nicotinic acid have been studied, and their pharmacokinetics may provide some insights .
Result of Action
It’s known that nicotinic acid and its derivatives play a vital role in maintaining efficient cellular function . They act as precursors of nicotinamide coenzymes, which are crucial for redox metabolism and NAD-dependent pathways functioning .
Action Environment
The action, efficacy, and stability of 6-(Benzyloxy)nicotinic acid can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents like chloroform and dimethyl sulfoxide can affect its bioavailability . .
生化分析
Biochemical Properties
6-(Benzyloxy)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in oxidation-reduction reactions. The interaction of 6-(Benzyloxy)nicotinic acid with these cofactors can influence various metabolic pathways, including those involved in energy production and lipid metabolism .
Cellular Effects
6-(Benzyloxy)nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(Benzyloxy)nicotinic acid can impact the levels of NAD and NADP within cells, thereby affecting the redox state and energy metabolism . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of 6-(Benzyloxy)nicotinic acid involves its interaction with specific biomolecules and enzymes. It binds to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, influencing their activity and availability. This binding can lead to enzyme inhibition or activation, depending on the context of the reaction. Furthermore, 6-(Benzyloxy)nicotinic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Benzyloxy)nicotinic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-(Benzyloxy)nicotinic acid remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 6-(Benzyloxy)nicotinic acid in in vitro or in vivo studies can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-(Benzyloxy)nicotinic acid vary with different dosages in animal models. At lower doses, it may enhance metabolic processes and improve cellular function. At higher doses, 6-(Benzyloxy)nicotinic acid can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-(Benzyloxy)nicotinic acid exerts its beneficial effects without causing harm.
Metabolic Pathways
6-(Benzyloxy)nicotinic acid is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, influencing the synthesis and utilization of these cofactors . The presence of 6-(Benzyloxy)nicotinic acid can affect metabolic flux and the levels of various metabolites, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Benzyloxy)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of 6-(Benzyloxy)nicotinic acid to specific cellular compartments, where it can exert its biochemical effects . The distribution of 6-(Benzyloxy)nicotinic acid within tissues can also influence its overall activity and function.
Subcellular Localization
6-(Benzyloxy)nicotinic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Benzyloxy)nicotinic acid within subcellular structures can influence its interactions with other biomolecules and its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6-(Benzyloxy)nicotinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
6-(Benzyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.
相似化合物的比较
Similar Compounds
- 6-Methoxynicotinic acid
- 6-Ethoxynicotinic acid
- 6-Phenoxynicotinic acid
Uniqueness
6-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. This uniqueness makes it valuable in specific research applications where the benzyloxy group plays a crucial role in the compound’s activity and interactions .
属性
IUPAC Name |
6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVKNLUMBURSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916578 | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-76-1 | |
| Record name | 94084-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
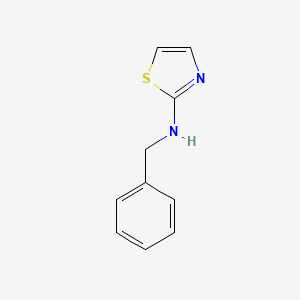

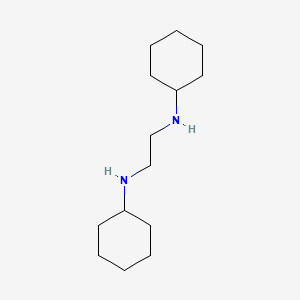

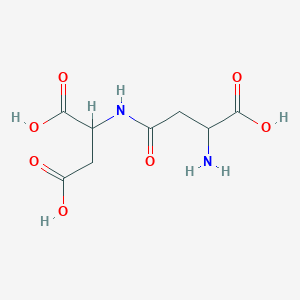
![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

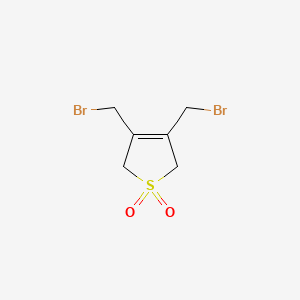
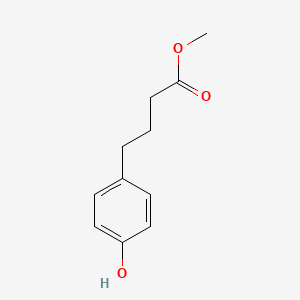
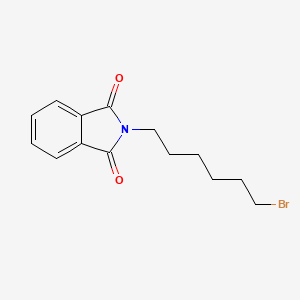
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
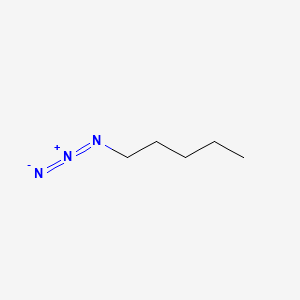
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
